2H-chromene-3-carbothioamide
Overview
Description
2H-Chromene-3-carbothioamide is a benzopyran derivative known for its diverse biological activities. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in cancer research and treatment. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific exploration.
Mechanism of Action
- 2H-chromene-3-carbothioamide induces ferroptosis by downregulating the expression of SLC7A11, a key component of the cystine/glutamate antiporter (System Xc−). This leads to reduced cysteine availability and impairs glutathione synthesis, resulting in oxidative stress and lipid peroxidation .
- Additionally, this compound activates AMP-activated protein kinase (AMPK), which plays a role in cellular energy sensing. AMPK-induced autophagy contributes to ferroptosis .
- The MAPK (mitogen-activated protein kinase) pathway is critical for oxidative stress responses. Activation of MAPK enhances ferroptosis by promoting the degradation of ferritin heavy chain 1 (FTH1) and autophagy .
- AMPK, acting as an energy sensor, influences ferroptosis through autophagy-dependent mechanisms and p53 activation .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2H-chromene-3-carbothioamide plays a crucial role in biochemical reactions, particularly in the induction of ferroptosis, a form of programmed cell death. This compound interacts with several enzymes and proteins, including SLC7A11 and glutathione peroxidase 4 (GPX4). By downregulating SLC7A11 and decreasing cysteine and glutathione levels, this compound promotes lipid peroxidation and ferroptosis . Additionally, it inhibits the mammalian target of rapamycin (mTOR)-p70S6K signaling pathway by activating AMP-activated protein kinase (AMPK), further contributing to its biochemical effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces ferroptosis by downregulating SLC7A11 and decreasing cysteine levels . This leads to the accumulation of lipid peroxides and oxidative stress, ultimately resulting in cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the mTOR-p70S6K pathway and activating AMPK . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to and inhibits SLC7A11, leading to a decrease in cysteine and glutathione levels . The reduction in glutathione levels impairs the activity of GPX4, an enzyme responsible for reducing lipid peroxides. As a result, lipid peroxides accumulate, causing oxidative damage and ferroptosis. Additionally, this compound activates AMPK, which inhibits the mTOR-p70S6K signaling pathway . This dual mechanism of action underscores the compound’s potential as a ferroptosis inducer and cancer therapeutic.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained induction of ferroptosis and inhibition of the mTOR-p70S6K pathway . Long-term exposure to this compound has been associated with persistent oxidative stress and cell death, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces ferroptosis and inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including excessive oxidative stress and damage to normal tissues. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to ferroptosis and oxidative stress. The compound interacts with enzymes such as SLC7A11 and GPX4, leading to alterations in cysteine and glutathione metabolism . These interactions result in the accumulation of lipid peroxides and the induction of ferroptosis. Additionally, this compound affects metabolic flux and metabolite levels by inhibiting the mTOR-p70S6K pathway and activating AMPK .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with SLC7A11 and other transporters involved in cysteine and glutathione metabolism . These interactions facilitate the compound’s uptake and distribution, allowing it to exert its biochemical effects effectively.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in ferroptosis and oxidative stress . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carbothioamide typically involves the reaction of 2H-chromene-3-carboxylic acid with thioamide derivatives. One common method includes the use of dry DMF (dimethylformamide) as a solvent and DIEA (diisopropylethylamine) as a base . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2H-Chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aromatic aldehydes.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Medicine: It has been identified as a potential therapeutic agent for cancer treatment. .
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2H-Chromene-3-carbothioamide can be compared with other benzopyran derivatives such as:
2H-Chromene-3-carboxylic acid: A precursor in the synthesis of this compound.
2-Imino-6-methoxy-2H-chromene-3-carbothioamide: A derivative with similar biological activities but different substituents.
4-Hydroxy-6-methyl-2H-chromene-2-one: Another benzopyran derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its ability to modulate multiple biological pathways, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
2H-chromene-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-5H,6H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANWCAMIRWAFHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380185 | |
Record name | 2H-chromene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-57-4 | |
Record name | 2H-1-Benzopyran-3-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-chromene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2H-chromene-3-carbothioamide derivatives interact with their targets and what are the downstream effects?
A: Research suggests that 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA), a specific derivative, exhibits anticancer activity by targeting the orphan nuclear receptor 4A1 (NR4A1) []. IMCA binding induces NR4A1 translocation from the nucleus to the cytoplasm, potentially triggering apoptosis in thyroid cancer cells []. Additionally, IMCA has been shown to downregulate the cystine/glutamate antiporter system xc– component SLC7A11, leading to ferroptosis in colorectal cancer cells []. This downregulation disrupts cysteine and glutathione levels, ultimately resulting in reactive oxygen species accumulation and cell death [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives? How do modifications to the core structure affect activity?
A: While specific SAR studies focusing solely on this compound are limited in the provided literature, research highlights the importance of the 2-imino and 6-methoxy substituents in IMCA's interaction with NR4A1 []. Further research exploring modifications to the core structure, such as variations in the substituents on the chromene ring or the thioamide moiety, is needed to fully elucidate the SAR and identify derivatives with enhanced potency and selectivity for specific targets.
Q3: What analytical methods have been employed to study this compound derivatives?
A: Researchers utilized various techniques to characterize and study these compounds. For instance, spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, were employed to elucidate the structures of novel bis(chromenes) incorporating a piperazine moiety []. Furthermore, biological assays like MTT assays and apoptosis assays were used to assess the anticancer activity of IMCA [, ]. These findings highlight the diverse range of analytical techniques employed to investigate this class of compounds.
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